molecular formula C26H25N3O6S B12034364 [2-methoxy-4-[(E)-[[2-[(4-methylphenyl)sulfonylamino]acetyl]hydrazinylidene]methyl]phenyl] (E)-3-phenylprop-2-enoate

[2-methoxy-4-[(E)-[[2-[(4-methylphenyl)sulfonylamino]acetyl]hydrazinylidene]methyl]phenyl] (E)-3-phenylprop-2-enoate

Cat. No.: B12034364
M. Wt: 507.6 g/mol
InChI Key: XGLUZDSGBJHZGG-VCQIIKIXSA-N
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Description

[2-methoxy-4-[(E)-[[2-[(4-methylphenyl)sulfonylamino]acetyl]hydrazinylidene]methyl]phenyl] (E)-3-phenylprop-2-enoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its intricate structure, which includes methoxy, sulfonylamino, and phenylprop-2-enoate groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-methoxy-4-[(E)-[[2-[(4-methylphenyl)sulfonylamino]acetyl]hydrazinylidene]methyl]phenyl] (E)-3-phenylprop-2-enoate typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of 2-methoxy-4-formylphenyl acetate, followed by the introduction of the sulfonylamino group through a reaction with 4-methylbenzenesulfonyl chloride. The final step involves the condensation of the intermediate with (E)-3-phenylprop-2-enoic acid under specific reaction conditions such as controlled temperature and pH.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

[2-methoxy-4-[(E)-[[2-[(4-methylphenyl)sulfonylamino]acetyl]hydrazinylidene]methyl]phenyl] (E)-3-phenylprop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [2-methoxy-4-[(E)-[[2-[(4-methylphenyl)sulfonylamino]acetyl]hydrazinylidene]methyl]phenyl] (E)-3-phenylprop-2-enoate is used as a precursor for the synthesis of more complex molecules. It can also serve as a reagent in various organic reactions.

Biology

In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structural complexity makes it a valuable tool for probing biochemical mechanisms.

Medicine

In medicine, this compound has potential applications as a drug candidate. Its unique structure allows it to interact with specific molecular targets, making it a promising compound for therapeutic development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of [2-methoxy-4-[(E)-[[2-[(4-methylphenyl)sulfonylamino]acetyl]hydrazinylidene]methyl]phenyl] (E)-3-phenylprop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, van der Waals forces, or covalent interactions, leading to changes in their activity or function. The pathways involved in its mechanism of action can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    [2-methoxy-4-[(E)-[[2-[(4-methylphenyl)sulfonylamino]acetyl]hydrazinylidene]methyl]phenyl] (E)-3-phenylprop-2-enoate: This compound is unique due to its specific combination of functional groups and structural features.

    This compound: Similar compounds may include other hydrazinylidene derivatives or phenylprop-2-enoate esters.

Uniqueness

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C26H25N3O6S

Molecular Weight

507.6 g/mol

IUPAC Name

[2-methoxy-4-[(E)-[[2-[(4-methylphenyl)sulfonylamino]acetyl]hydrazinylidene]methyl]phenyl] (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C26H25N3O6S/c1-19-8-12-22(13-9-19)36(32,33)28-18-25(30)29-27-17-21-10-14-23(24(16-21)34-2)35-26(31)15-11-20-6-4-3-5-7-20/h3-17,28H,18H2,1-2H3,(H,29,30)/b15-11+,27-17+

InChI Key

XGLUZDSGBJHZGG-VCQIIKIXSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)/C=C/C3=CC=CC=C3)OC

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)NN=CC2=CC(=C(C=C2)OC(=O)C=CC3=CC=CC=C3)OC

Origin of Product

United States

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